
Bambuterol Monocarbamate
概要
説明
Bambuterol Monocarbamate is a chemical compound that serves as an intermediate in the bioconversion of bambuterol into its active form, terbutaline. Bambuterol is a long-acting beta2-adrenoceptor agonist used primarily in the treatment of asthma and other conditions characterized by bronchospasm. The compound is metabolized by butyrylcholinesterase to release its monocarbamate metabolite, which is further metabolized to form terbutaline .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bambuterol Monocarbamate involves several steps. Initially, 3’,5’-Dihydroxyacetophenone reacts with dimethylcarbamoyl chloride to form 5-Acetyl-1,3-phenylene bis(dimethylcarbamate). This intermediate undergoes halogenation with bromine to produce 5-(Bromoacetyl)-1,3-phenylene bis(dimethylcarbamate).
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes precise control of temperature, pH, and reaction times to facilitate efficient conversion of intermediates to the final product .
化学反応の分析
Types of Reactions: Bambuterol Monocarbamate undergoes several types of chemical reactions, including hydrolysis and oxidation. The hydrolytic reactions are catalyzed by cholinesterases, leading to the formation of terbutaline .
Common Reagents and Conditions:
Hydrolysis: Catalyzed by butyrylcholinesterase, resulting in the formation of terbutaline.
Oxidation: Involves the use of oxidizing agents under controlled conditions to modify the chemical structure.
Major Products: The primary product formed from the hydrolysis of this compound is terbutaline, a short-acting beta2-adrenoceptor agonist .
科学的研究の応用
Scientific Research Applications
Bambuterol Monocarbamate has diverse applications in several fields:
Chemistry
- Cholinesterase Inhibition Studies : It is used to investigate interactions with cholinesterases, particularly its selective inhibition of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), with an inhibition rate 20,000 times faster for BChE . This selectivity opens avenues for research into neurodegenerative diseases.
Biology
- Prodrug Bioconversion : The compound is studied for its role in the enzymatic pathways involved in the bioconversion of prodrugs. Its metabolic profile helps in understanding how prodrugs can be optimized for therapeutic use .
Medicine
- Respiratory Treatments : this compound is explored for new therapeutic strategies in asthma and COPD management. Its inhalation form shows improved efficiency and reduced toxicity compared to oral administration, providing a rapid onset of action .
Industry
- Production of Beta2-Adrenoceptor Agonists : The compound is utilized in the synthesis of beta2-adrenoceptor agonists and related pharmaceutical compounds, enhancing drug development processes in respiratory therapies.
Case Studies
-
Cholinesterase Inhibition Study
A study demonstrated that Bambuterol can inhibit BChE effectively without significant side effects linked to cholinergic systems. This characteristic positions it as a potential candidate for repurposing in Alzheimer's disease treatments, although its ability to cross the blood-brain barrier remains a limitation . -
Pharmacokinetic Analysis
A clinical pharmacokinetic study involving healthy volunteers highlighted the enantioselectivity of Bambuterol and its metabolites. The study utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) to analyze the pharmacokinetics of rac-bambuterol and its active drug terbutaline, revealing critical insights into drug interactions and metabolism . -
Inhalation Therapy Development
Research into inhaled formulations of R-Bambuterol has shown that aerosol delivery increases therapeutic efficacy while minimizing systemic exposure. This method has been associated with improved control over asthma symptoms compared to traditional oral routes .
Data Tables
Application Field | Specific Use | Key Findings |
---|---|---|
Chemistry | Cholinesterase Inhibition | Highly selective inhibitor for BChE; potential neuroprotective applications |
Biology | Prodrug Bioconversion | Insights into enzymatic pathways; optimization for therapeutic use |
Medicine | Asthma/COPD Treatment | Enhanced efficacy via inhalation; rapid onset with reduced toxicity |
Industry | Drug Synthesis | Key role in developing beta2-adrenoceptor agonists |
作用機序
The mechanism of action of Bambuterol Monocarbamate involves its conversion to terbutaline through enzymatic hydrolysis. The pharmacologic effects are primarily due to the stimulation of beta-adrenergic receptors, leading to the activation of intracellular adenyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate to cyclic adenosine monophosphate, resulting in the relaxation of bronchial smooth muscle and inhibition of hypersensitivity mediator release from mast cells .
類似化合物との比較
Terbutaline: A short-acting beta2-adrenoceptor agonist.
Salbutamol: Another beta2-adrenoceptor agonist used in the treatment of asthma.
Formoterol: A long-acting beta2-adrenoceptor agonist.
Comparison: Bambuterol Monocarbamate is unique due to its role as an intermediate in the bioconversion of bambuterol to terbutaline. Unlike terbutaline and salbutamol, which are directly active, this compound requires enzymatic conversion to exert its effects. This property allows for a more controlled and sustained release of the active drug, making it advantageous in long-term asthma management .
生物活性
Bambuterol monocarbamate (MONO) is a significant metabolite of bambuterol, a prodrug that serves as a long-acting β2-adrenoceptor agonist primarily used in the treatment of asthma. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic use.
Overview of Bambuterol and Its Metabolism
Bambuterol is a bis-dimethylcarbamate prodrug of terbutaline, designed to provide prolonged bronchodilation. Upon administration, it is metabolized by butyrylcholinesterase (BChE) into its active form, terbutaline, and the monocarbamate metabolite (MONO) . The metabolic pathway involves the hydrolysis of one carbamate group from bambuterol, resulting in MONO, which can further inhibit BChE and extend the duration of action .
The primary mechanism of action for bambuterol and its metabolites involves selective inhibition of BChE. The inhibition constants (IC50) for bambuterol against BChE have been reported to be approximately , whereas its effect on acetylcholinesterase (AChE) is significantly weaker with an IC50 of . This selectivity is crucial as it minimizes potential side effects associated with cholinergic system modulation.
Table 1: Inhibition Constants for Bambuterol and MONO
Compound | Enzyme Type | IC50 (M) |
---|---|---|
Bambuterol | Butyrylcholinesterase (BChE) | |
Bambuterol | Acetylcholinesterase (AChE) | |
MONO | Butyrylcholinesterase (BChE) | Not specified |
MONO | Acetylcholinesterase (AChE) | Not specified |
Kinetic Studies and Stereoselectivity
Recent studies have highlighted the stereoselective nature of the hydrolysis and inhibition processes involving bambuterol and MONO. The R-enantiomer of both compounds exhibits faster hydrolysis rates compared to their S-enantiomers, with R-MONO hydrolyzed four times faster than S-MONO . The inhibition efficacy also varies between enantiomers; however, MONO contributes significantly to the overall BChE inhibition observed with normal doses of bambuterol.
Table 2: Enantiomeric Hydrolysis Rates
Compound | Enantiomer | Hydrolysis Rate (fold difference) |
---|---|---|
Bambuterol | R | 4x faster than S |
MONO | R | 27.5% enhancement in inhibition |
MONO | S | 12.5% enhancement in inhibition |
Case Studies and Clinical Implications
Bambuterol has been explored not only as a bronchodilator but also for potential repurposing in treating Alzheimer’s disease due to its selective BChE inhibition properties. However, studies indicate that its ability to cross the blood-brain barrier is limited, which hampers its effectiveness in neurodegenerative conditions .
In clinical settings, the pharmacokinetics of bambuterol reveal that it provides sustained bronchodilation with minimal side effects related to cholinergic activity. This makes it a favorable option for patients requiring long-term management of asthma symptoms.
特性
IUPAC Name |
[3-[2-(tert-butylamino)-1-hydroxyethyl]-5-hydroxyphenyl] N,N-dimethylcarbamate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4.ClH/c1-15(2,3)16-9-13(19)10-6-11(18)8-12(7-10)21-14(20)17(4)5;/h6-8,13,16,18-19H,9H2,1-5H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIRNXYMUZQGGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=CC(=C1)OC(=O)N(C)C)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80552835 | |
Record name | 3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-hydroxyphenyl dimethylcarbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80552835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81732-52-7 | |
Record name | 3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-hydroxyphenyl dimethylcarbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80552835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl-carbamic acid, 3-[2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-5-hydroxyphenyl ester, monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。